
6-(5-amino-3-tert-butylpyrazol-1-yl)-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(5-amino-3-tert-butylpyrazol-1-yl)-1H-quinolin-2-one is a heterocyclic compound that contains both pyrazole and quinoline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-amino-3-tert-butylpyrazol-1-yl)-1H-quinolin-2-one typically involves the condensation of a quinoline derivative with a pyrazole derivative. One common method involves the reaction of 6-chloroquinolin-2-one with 5-amino-3-tert-butylpyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-(5-amino-3-tert-butylpyrazol-1-yl)-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(5-amino-3-tert-butylpyrazol-1-yl)-1H-quinolin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-(5-amino-3-tert-butylpyrazol-1-yl)-1H-quinolin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(5-amino-3-methylpyrazol-1-yl)-1H-quinolin-2-one
- 6-(5-amino-3-ethylpyrazol-1-yl)-1H-quinolin-2-one
- 6-(5-amino-3-phenylpyrazol-1-yl)-1H-quinolin-2-one
Uniqueness
6-(5-amino-3-tert-butylpyrazol-1-yl)-1H-quinolin-2-one is unique due to the presence of the tert-butyl group on the pyrazole ring, which can influence its steric and electronic properties. This can affect its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C16H18N4O |
|---|---|
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
6-(5-amino-3-tert-butylpyrazol-1-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C16H18N4O/c1-16(2,3)13-9-14(17)20(19-13)11-5-6-12-10(8-11)4-7-15(21)18-12/h4-9H,17H2,1-3H3,(H,18,21) |
Clave InChI |
BTDBOVPTSWMOPV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NN(C(=C1)N)C2=CC3=C(C=C2)NC(=O)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(4-methoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B13863798.png)

![(3S,8S,9S,10R,13R,14S,17R)-17-(5-ethyl-6-methylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13863806.png)
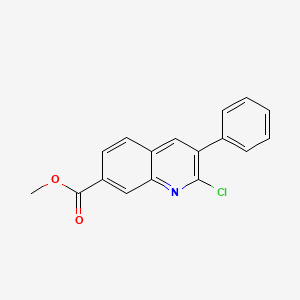

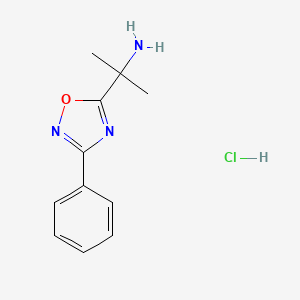
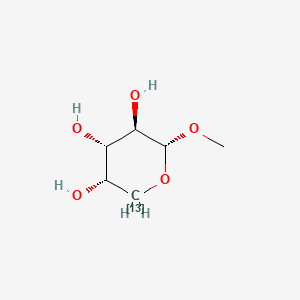
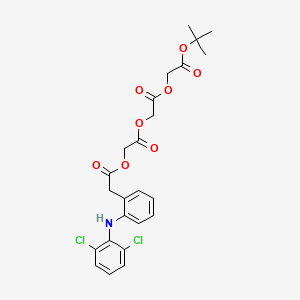
![trideuteriomethyl N-[(Z)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate](/img/structure/B13863848.png)
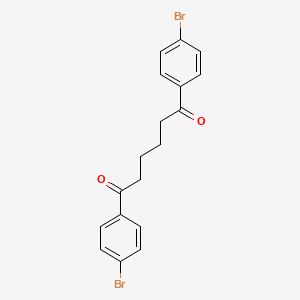
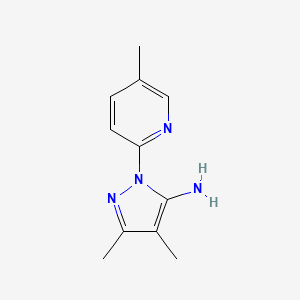
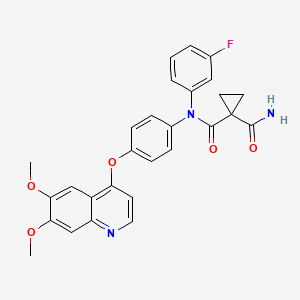
![n[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide hydrochloride](/img/structure/B13863867.png)
